molecular formula C19H20N8O8 B14170563 1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] CAS No. 3449-36-3

1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]

Cat. No.: B14170563
CAS No.: 3449-36-3
M. Wt: 488.4 g/mol
InChI Key: ZLBNFRLRVHVXSK-UHFFFAOYSA-N
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Description

1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] is a chemical compound with the molecular formula C19H20N8O8. It is known for its complex structure, which includes two dinitrophenyl hydrazine groups connected by a 3-ethylpentane-1,5-diylidene linker. This compound has various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

The synthesis of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .

Chemical Reactions Analysis

1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions.

Scientific Research Applications

1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] can be compared with other similar compounds, such as:

Properties

CAS No.

3449-36-3

Molecular Formula

C19H20N8O8

Molecular Weight

488.4 g/mol

IUPAC Name

N-[[5-[(2,4-dinitrophenyl)hydrazinylidene]-3-ethylpentylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C19H20N8O8/c1-2-13(7-9-20-22-16-5-3-14(24(28)29)11-18(16)26(32)33)8-10-21-23-17-6-4-15(25(30)31)12-19(17)27(34)35/h3-6,9-13,22-23H,2,7-8H2,1H3

InChI Key

ZLBNFRLRVHVXSK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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